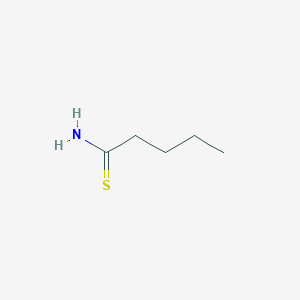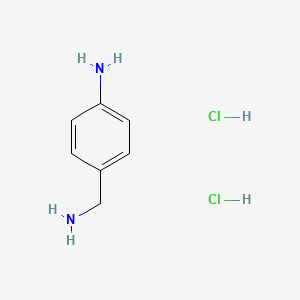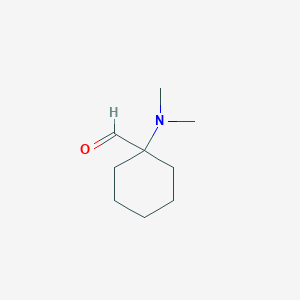
4-Bromo-2-methylbenzoyl chloride
Übersicht
Beschreibung
4-Bromo-2-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
4-Bromo-2-methylbenzoyl chloride has been utilized in the synthesis of various compounds with potential biological activities. For instance, Saeed and Batool (2007) synthesized new imidazole-thiones from methylbenzoyl chlorides, including derivatives of 4-methylbenzoyl chloride. These compounds exhibited significant antibacterial activity and slight antifungal and insecticidal properties (Saeed & Batool, 2007).
Antibacterial and Antifungal Activities
Ahmmed et al. (2022) reported on the synthesis of galactopyranoside derivatives using 4-bromobenzoyl chloride. These derivatives showed promising antibacterial and antifungal activities, highlighting the potential of this compound in the development of new antimicrobial agents (Ahmmed et al., 2022).
Crystal Structure Analysis
The compound has been employed in the study of crystal structures. Saeed, Mumtaz, and Flörke (2010) synthesized a thiourea derivative from 4-methylbenzoyl chloride and characterized its molecular structure through X-ray diffraction, emphasizing the role of this compound in crystallography research (Saeed, Mumtaz, & Flörke, 2010).
Pharmaceutical Research
In the pharmaceutical field, the compound has been involved in the synthesis of anticonvulsants. Hamor and Reavlin (1967) synthesized esters of 4-bromo-2-sulfamoylbenzoic acid, exploring the relationship between electronic properties and antielectroshock activity (Hamor & Reavlin, 1967).
Photodynamic Therapy for Cancer
The compound has potential applications in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with a derivative containing a bromo group, highlighting its effectiveness as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Education
This compound has also been used in educational settings to teach chemical synthesis techniques. Kurteva and Petrova (2015) described a laboratory experiment where students synthesized a pyrazolone derivative, demonstrating the practical applications of this compound in educational settings (Kurteva & Petrova, 2015).
Eigenschaften
IUPAC Name |
4-bromo-2-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRRHWPXPJGZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511349 | |
| Record name | 4-Bromo-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-45-8 | |
| Record name | 4-Bromo-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



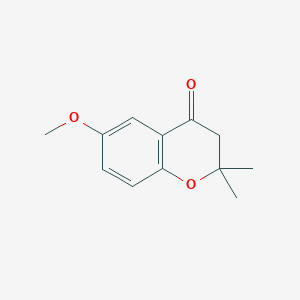

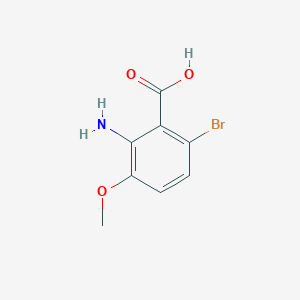
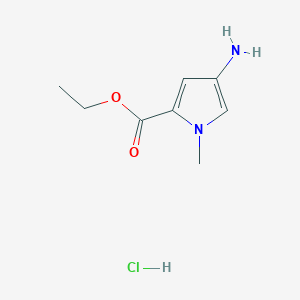
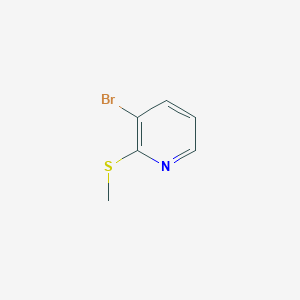
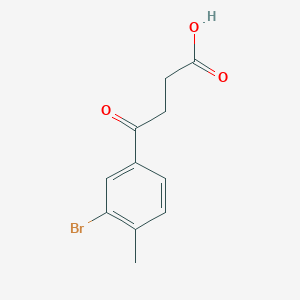
![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)
